Cas no 2229527-49-3 (4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine)

4-(3-Bromoprop-1-en-2-yl)-3,5-difluoropyridine is a halogenated pyridine derivative featuring a bromopropenyl substituent and difluorination at the 3- and 5-positions. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals. The presence of both bromine and fluorine enhances its utility in selective functionalization, while the propenyl group offers opportunities for further modification. Its structural features make it valuable for designing bioactive molecules or advanced materials. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine structure
2229527-49-3 structure
Product Name:4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine
CAS No:2229527-49-3
MF:C8H6BrF2N
MW:234.040748119354
CID:5982681
PubChem ID:165678236
Update Time:2025-06-12

4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine
    • EN300-1918991
    • 2229527-49-3
    • Inchi: 1S/C8H6BrF2N/c1-5(2-9)8-6(10)3-12-4-7(8)11/h3-4H,1-2H2
    • InChI Key: LXGRQPOVCADPGQ-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C(=CN=CC=1F)F

Computed Properties

  • Exact Mass: 232.96517g/mol
  • Monoisotopic Mass: 232.96517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.9Ų

4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine Pricemore >>

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Additional information on 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine

Professional Introduction to 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine (CAS No. 2229527-49-3)

4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine is a highly fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential biological activities. This compound, identified by theCAS number 2229527-49-3, represents a critical intermediate in the synthesis of various pharmacologically relevant molecules. Its unique combination of abrominated alkenyl group andfluoro-substituted pyridine core makes it a valuable scaffold for further chemical modifications and drug development.

Thefluorine atoms at the 3 and 5 positions of the pyridine ring play a pivotal role in modulating the electronic properties and metabolic stability of the molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. In the case of 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine, thesefluoro substituents contribute to its overall reactivity and functionality, making it an attractive building block for designing novel therapeutic agents.

Thebromoprop-1-en-2-yl side chain provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations are widely employed in the synthesis of complex organic molecules, including drug candidates. The presence of both bromine and double bond functionalities allows for multiple synthetic pathways, enabling chemists to tailor the structure of derived compounds with precision.

Recent advancements in drug discovery have highlighted the importance ofpyridine derivatives in addressing various therapeutic targets. Pyridines are ubiquitous motifs in bioactive molecules due to their ability to interact with biological macromolecules through hydrogen bonding and hydrophobic effects. The introduction of electron-withdrawingfluoro groups further enhances these interactions by modulating the electron density distribution around the pyridine ring.

In particular, studies have demonstrated that compounds containingdifluoropyridine scaffolds exhibit promising activities against a range of diseases, including cancer, inflammation, and infectious disorders. TheCAS number 2229527-49-3 compound is no exception and has been explored in several preclinical studies as a potential lead for developing new treatments. Its structural features suggest that it may interfere with key biological pathways by binding to target enzymes or receptors.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include halogenation reactions, cross-coupling processes, and purification techniques such as column chromatography. The successful preparation of this compound underscores the growing interest influorinated heterocycles as pharmacophores in modern drug design.

The chemical properties of this compound make it particularly suitable for exploring novel therapeutic strategies. For instance, its ability to undergo selective functionalization allows for the creation of libraries of derivatives with tailored biological activities. High-throughput screening methods combined with computational modeling have been employed to identify promising candidates from these libraries, streamlining the drug discovery process.

The role of computational chemistry in understanding the behavior of 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine cannot be overstated. Molecular modeling techniques provide insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for rationalizing experimental observations and guiding synthetic efforts toward more effective drug candidates.

In conclusion, 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine (CAS No. 2229527-49-3) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features, includingbrominated alkenyl groups,fluoro-substituted pyridine core, and reactive handles for further modifications, make it an invaluable tool for developing new therapeutic agents. Ongoing research continues to uncover its full potential as a building block for innovative drug discovery efforts.

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